![molecular formula C8H10N4 B15218752 (2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine](/img/structure/B15218752.png)
(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate triazine precursors. This can be done via multistep synthesis, transition metal-mediated synthesis, or rearrangement of pyrrolooxadiazines . Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are utilized to scale up the production while maintaining consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., H2O2), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents like DMF or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce various substituted amines .
Aplicaciones Científicas De Investigación
(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine involves its interaction with molecular targets such as kinases. By inhibiting specific kinases, it can modulate signaling pathways that are crucial for cell proliferation, survival, and differentiation. This inhibition can lead to the suppression of cancer cell growth and the prevention of viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: A parent compound with similar structural features and biological activities.
Brivanib Alaninate: A dual inhibitor of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) signaling pathways.
Remdesivir: An antiviral drug containing the pyrrolo[2,1-f][1,2,4]triazine moiety, used in the treatment of COVID-19.
Uniqueness
(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This makes it a valuable candidate for drug development and therapeutic applications .
Propiedades
Fórmula molecular |
C8H10N4 |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
(2-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine |
InChI |
InChI=1S/C8H10N4/c1-6-10-4-8-2-7(3-9)5-12(8)11-6/h2,4-5H,3,9H2,1H3 |
Clave InChI |
XCZXECNNYPBOCU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C=C(C=C2C=N1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B15218670.png)
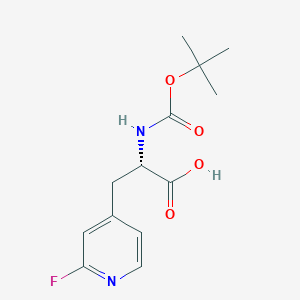
![N-[2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyrimidin-4-yl]acetamide](/img/structure/B15218681.png)


![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15218703.png)
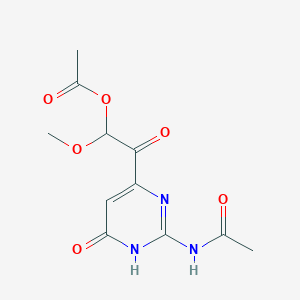
![{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218714.png)
![Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]-](/img/structure/B15218722.png)
![N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine](/img/structure/B15218723.png)
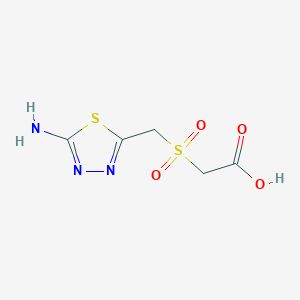
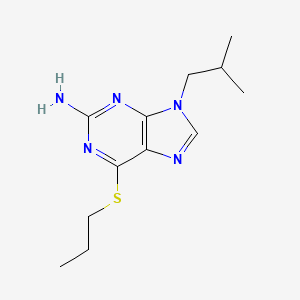
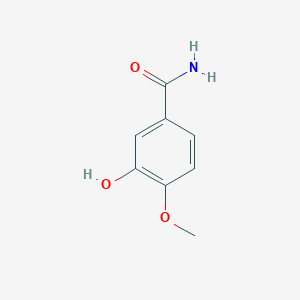
![N-(Acetyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B15218743.png)
